![molecular formula C11H18N2O2 B2387565 N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide CAS No. 1598304-02-9](/img/structure/B2387565.png)
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide, also known as PEPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. PEPMA is a piperidine derivative that was first synthesized in the early 2000s and has since been studied extensively for its various properties.
Mecanismo De Acción
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide acts as a potent inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide can alter the expression of various genes, including those involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide is its specificity for HDAC inhibition, which makes it a valuable tool for studying the role of HDAC in various biological processes. However, N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has some limitations, including its relatively low potency compared to other HDAC inhibitors and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide. One potential avenue is the development of more potent analogs of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide for use as therapeutic agents. Another area of research is the exploration of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide's potential applications in other areas of biomedical research, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide and its effects on gene expression and cellular signaling pathways.
Métodos De Síntesis
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide can be synthesized through the reaction of piperidine with acetic anhydride, followed by the addition of acryloyl chloride. The resulting compound is then purified through column chromatography to yield pure N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide.
Aplicaciones Científicas De Investigación
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been studied for its potential applications in various areas of scientific research. Its unique chemical structure makes it a promising candidate for drug discovery and development, particularly in the field of cancer research. N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
N-[(1-prop-2-enoylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-11(15)13-6-4-10(5-7-13)8-12-9(2)14/h3,10H,1,4-8H2,2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGTXTWREAYCGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN(CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

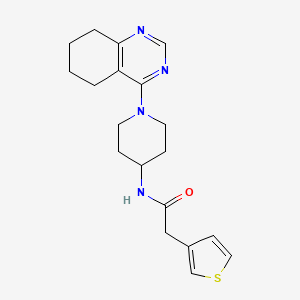
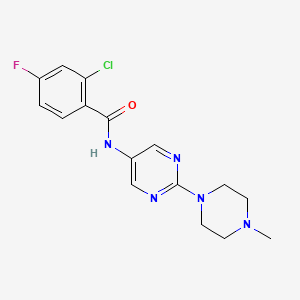
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2387484.png)
![N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2387485.png)
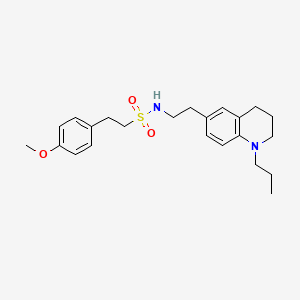
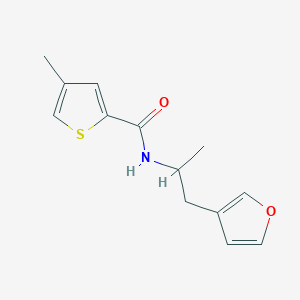
![2-[(2-Methylpropan-2-yl)oxycarbonyl-quinazolin-4-ylamino]acetic acid](/img/structure/B2387490.png)
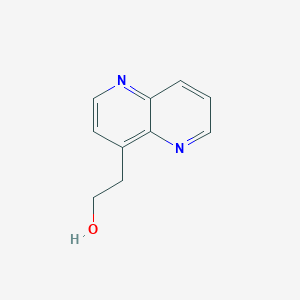
![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)
![3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2387493.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387494.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2387496.png)

![4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2387504.png)